5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, chlorine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can undergo coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF).
Coupling reactions: Palladium catalysts and organoboron or organotin reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine.
2-Bromo-4-fluoropyridine: Another fluorinated bromopyridine compound with similar reactivity.
2-Chloro-5-iodopyridine: A halogenated pyridine with comparable chemical properties.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromine and fluorine atom, which may influence its biological activity through various mechanisms. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often modulate signaling pathways involved in cell proliferation, apoptosis, and metabolic processes .
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The disc diffusion method has been utilized to assess antibacterial activity, revealing notable inhibition zones comparable to standard antibiotics .
Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |
---|---|---|
E. coli | 15 | 20 |
Staphylococcus aureus | 18 | 22 |
Pseudomonas aeruginosa | 12 | 19 |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. For example, it has been reported to inhibit cell growth in murine leukemia models and show cytotoxic effects on human colon cancer cells . The mechanism may involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Study : A study investigating the antibacterial effects of similar compounds found that modifications in the halogen substituents significantly impacted their efficacy against bacterial pathogens. The study utilized both in vitro assays and computational modeling to predict activity based on structural variations .
- Anticancer Evaluation : Another research effort focused on the compound's ability to inhibit key kinases involved in tumor growth. The findings suggested that derivatives could effectively reduce tumor cell proliferation by targeting specific signaling pathways associated with cancer progression .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound could modulate gene expression related to apoptosis and cell survival, indicating its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C10H5BrClFN2O |
---|---|
Molecular Weight |
303.51 g/mol |
IUPAC Name |
5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine |
InChI |
InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H |
InChI Key |
HPKMYYYBQAMXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.